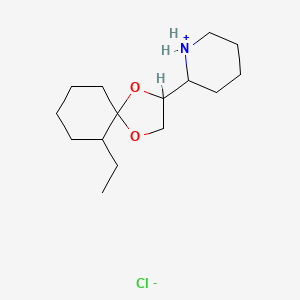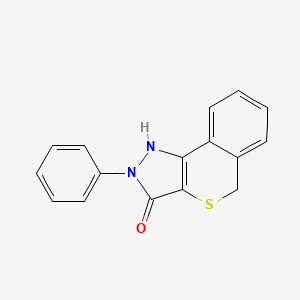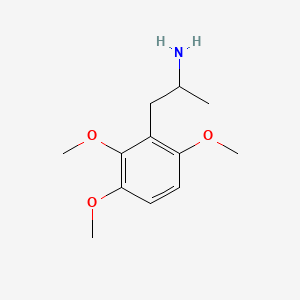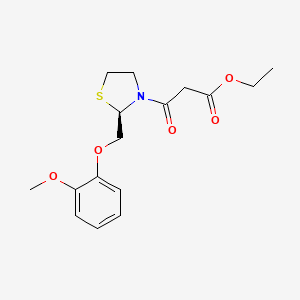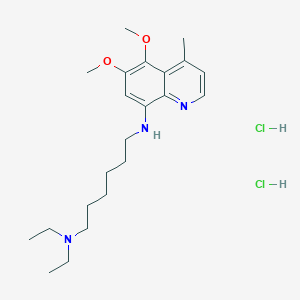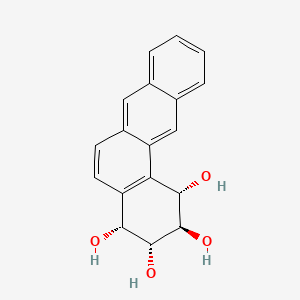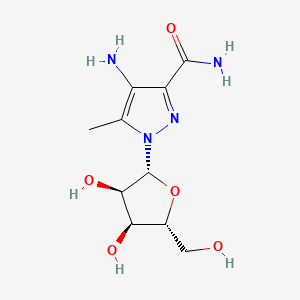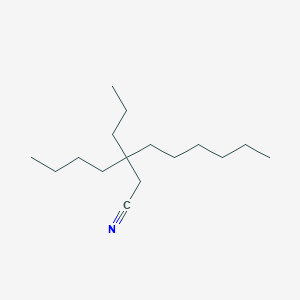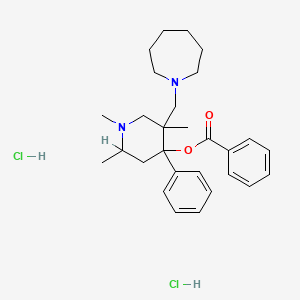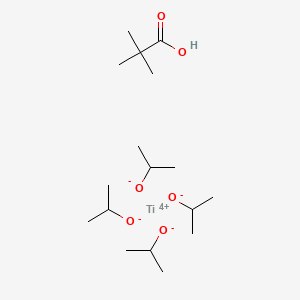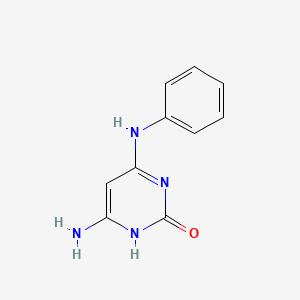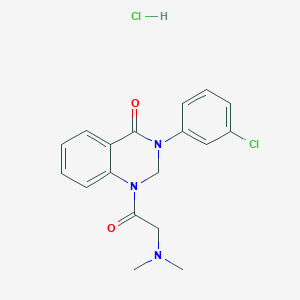
4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the m-Chlorophenyl Group: The m-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylaminoacetyl Group: The dimethylaminoacetyl group can be attached through an acylation reaction using dimethylaminoacetyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions.
Medicine
Therapeutic Agents: Quinazolinone derivatives are known for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Drug Development: The compound can be a lead compound in the development of new drugs.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound may have applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the m-chlorophenyl and dimethylaminoacetyl groups.
2,3-Dihydroquinazolinone: A reduced form of quinazolinone.
m-Chlorophenylquinazolinone: A quinazolinone derivative with a m-chlorophenyl group.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.
Eigenschaften
CAS-Nummer |
20887-31-4 |
|---|---|
Molekularformel |
C18H19Cl2N3O2 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1-[2-(dimethylamino)acetyl]-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H18ClN3O2.ClH/c1-20(2)11-17(23)22-12-21(14-7-5-6-13(19)10-14)18(24)15-8-3-4-9-16(15)22;/h3-10H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
XWTPVTFMHDIRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


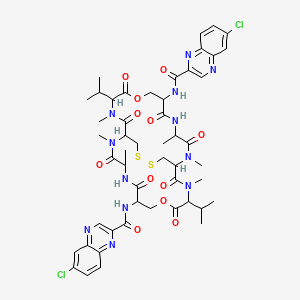
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
